6-Amino-5-hydroxy-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
6-Amino-5-hydroxy-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound with the molecular formula C8H8N2O2. It is a derivative of isoindolinone, characterized by the presence of an amino group at the 6th position and a hydroxyl group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-hydroxy-2,3-dihydro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrobenzaldehyde with glycine, followed by reduction and cyclization to yield the desired isoindolinone derivative . The reaction conditions often include the use of reducing agents such as sodium borohydride or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-hydroxy-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, catalytic hydrogenation
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions include various substituted isoindolinone derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Amino-5-hydroxy-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino-5-hydroxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s hydroxyl and amino groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Isoindolin-1-one: The parent compound without the amino and hydroxyl substitutions.
6-Amino-2,3-dihydro-1H-isoindol-1-one: Lacks the hydroxyl group at the 5th position.
5-Hydroxy-2,3-dihydro-1H-isoindol-1-one: Lacks the amino group at the 6th position.
Uniqueness
6-Amino-5-hydroxy-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and interactions compared to its analogs .
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
6-amino-5-hydroxy-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H8N2O2/c9-6-2-5-4(1-7(6)11)3-10-8(5)12/h1-2,11H,3,9H2,(H,10,12) |
InChI Key |
WNHOSIVKSSCBCH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)N1)N)O |
Origin of Product |
United States |
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